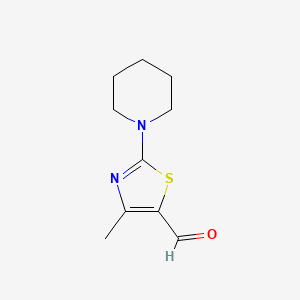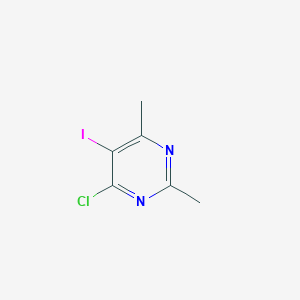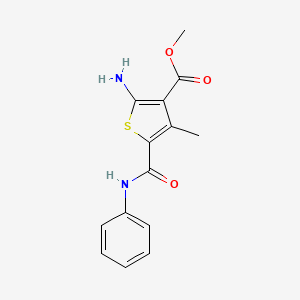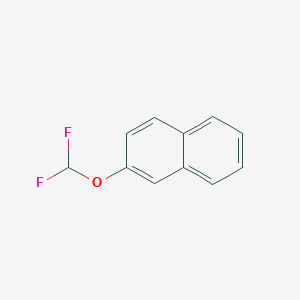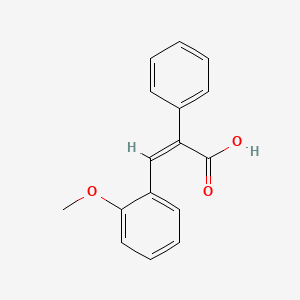
3-(3-Chlorophenyl)-1-propene
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-propene is a synthetic compound. It is a derivative of propene where one of the hydrogen atoms in propene is replaced by a 3-chlorophenyl group .
Synthesis Analysis
The synthesis of 3-(3-Chlorophenyl)-1-propene and its derivatives involves various methods. One such method includes the phenylation of 3′-chloropropiophenone . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)-1-propene can be analyzed using computational approaches. The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Chlorophenyl)-1-propene can be complex. For instance, it can undergo protodeboronation of 1°, 2°, and 3° alkyl boronic esters . It can also participate in the synthesis of piperazine derivatives .Applications De Recherche Scientifique
- In medicinal chemistry, this compound can be modified to design novel drugs. Its structural features may contribute to specific biological activities, making it an interesting scaffold for drug development .
- Researchers employ CCCP to study mitochondrial function, energy production, and cellular metabolism. By disrupting the proton gradient across the mitochondrial membrane, CCCP uncouples ATP synthesis from electron transport, providing insights into cellular bioenergetics .
- Researchers use it as an electrophilic reagent in various reactions, including Sonogashira coupling and Glaser–Hay coupling. These reactions allow the formation of carbon–carbon bonds, crucial for constructing complex organic molecules .
Organic Synthesis and Medicinal Chemistry
Uncoupling Agent in Mitochondrial Research
Electrophilic Reagents and Cross-Coupling Reactions
Mécanisme D'action
Target of Action
The primary target of 3-(3-Chlorophenyl)-1-propene, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the mitochondrial membrane . It acts as a protonophore , altering the permeability of the mitochondrial inner membrane to protons .
Mode of Action
CCCP interacts with its target, the mitochondrial membrane, by causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This chemical essentially acts as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The primary biochemical pathway affected by CCCP is the oxidative phosphorylation pathway . By uncoupling the proton gradient, CCCP disrupts the normal activity of electron carriers in the electron transport chain, which is a crucial part of the oxidative phosphorylation pathway .
Pharmacokinetics
It is known that the compound is administered intraperitoneally in experimental settings
Result of Action
The action of CCCP results in the gradual destruction of living cells and death of the organism . This is due to the disruption of the proton gradient, which reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production . This can lead to cell death as ATP is crucial for many cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Chlorophenyl)-1-propene. For instance, chemical agents like Isopropyl-N(3-chlorophenyl) carbamate (CIPC) are less effective, especially in tropical climates . Furthermore, the EU and UK banned the use of CIPC in 2019, citing concerns related to its toxicity . Therefore, the environmental context, including regulatory and climatic factors, can significantly impact the action of this compound.
Propriétés
IUPAC Name |
1-chloro-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLHDGQKBPNWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374049 | |
| Record name | 1-allyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3840-17-3 | |
| Record name | 1-allyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



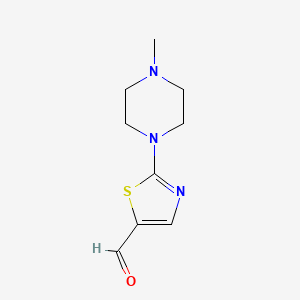
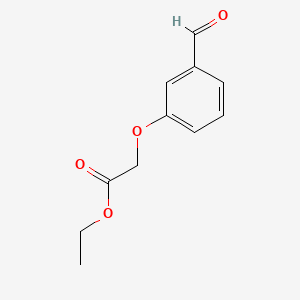
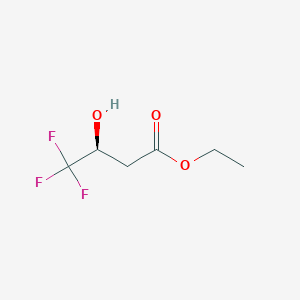

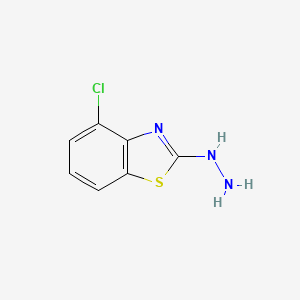

![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)
